molecular formula C27H24N6 B560090 Miransertib CAS No. 1313881-70-7

Miransertib

Número de catálogo: B560090
Número CAS: 1313881-70-7
Peso molecular: 432.5 g/mol
Clave InChI: HNFMVVHMKGFCMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Miransertib experimenta diversas reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados. Los reactivos comunes para la oxidación incluyen el peróxido de hidrógeno y otros agentes oxidantes.

    Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir formas reducidas de this compound.

    Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos en la molécula de this compound.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidroxiladas de this compound .

Aplicaciones Científicas De Investigación

Overview

Leishmaniasis is a parasitic disease caused by Leishmania species, leading to significant morbidity worldwide. Traditional treatments often face challenges such as toxicity and resistance.

Efficacy Studies

A study demonstrated that Miransertib exhibits potent anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. The compound was effective against both promastigotes and intracellular amastigotes within macrophages, enhancing mTOR-dependent autophagy as a mechanism for killing the parasites. In vivo studies showed that this compound significantly reduced parasite load in infected mice, comparable to established treatments like miltefosine .

Summary Table: Efficacy Against Leishmaniasis

Study TypePathogenEfficacy ObservedNotes
In VitroL. donovaniHigh susceptibilityEffective against both life stages
In VitroL. amazonensisHigh susceptibilityEnhanced autophagy in macrophages
In VivoBALB/c miceSignificant reductionComparable to miltefosine

Overview

PIK3CA-related overgrowth spectrum encompasses a range of rare disorders caused by activating mutations in the PIK3CA gene, leading to abnormal tissue growth.

Clinical Case Studies

This compound has been investigated in clinical settings for its potential benefits in patients with PROS:

  • Case Study 1 : A patient with severe CLOVES syndrome experienced significant reductions in abdominal overgrowth and improved quality of life after 22 months of treatment with this compound .
  • Case Study 2 : Another patient with facial infiltrating lipomatosis reported decreased seizure frequency and improved functional outcomes during treatment .

Summary Table: Clinical Outcomes for PROS Patients

Patient ConditionTreatment DurationKey OutcomesSide Effects
CLOVES variant22 months15% reduction in fatty overgrowthNone significant
Facial infiltrating lipomatosis22 monthsReduction in seizure burdenNone significant

Safety Profile

This compound has shown a favorable safety profile across various studies. Commonly reported side effects include mild fatigue and transient liver enzyme elevations, which were manageable and did not necessitate discontinuation of therapy . Long-term follow-up indicates sustained benefits with minimal adverse effects .

Mecanismo De Acción

Miransertib ejerce sus efectos inhibiendo selectivamente la quinasa Akt. Akt es un efector crítico de la vía de señalización de la fosfoinositol 3-quinasa (PI3K), que regula varios procesos celulares, incluido el crecimiento celular, la supervivencia y el metabolismo. Al unirse al sitio alostérico de Akt, this compound evita su activación y la posterior fosforilación de los objetivos posteriores .

La inhibición de Akt por this compound conduce a la supresión de las vías de señalización mediadas por Akt, lo que resulta en una reducción de la proliferación celular, un aumento de la apoptosis y una disminución del crecimiento tumoral. Además, se ha demostrado que this compound mejora la autofagia en ciertos contextos celulares, lo que contribuye a sus efectos terapéuticos .

Comparación Con Compuestos Similares

Miransertib es parte de una clase de inhibidores de Akt que incluye otros compuestos como MK-2206, capivasertib (AZD5363) e ipatasertib. Estos compuestos comparten un mecanismo de acción similar al dirigirse a la quinasa Akt, pero difieren en su selectividad, potencia y propiedades farmacocinéticas .

    MK-2206: Un inhibidor alostérico de Akt con un perfil de unión diferente en comparación con this compound. Ha mostrado eficacia en modelos preclínicos de cáncer, pero tiene propiedades farmacocinéticas distintas.

    Capivasertib (AZD5363): Un inhibidor de Akt competitivo con ATP que ha demostrado actividad clínica en pacientes con tumores mutantes Akt1 E17K. Se diferencia de this compound en su modo de unión y selectividad.

    Ipatasertib: Otro inhibidor de Akt competitivo con ATP con un espectro más amplio de actividad contra diferentes isoformas de Akt. .

La singularidad de this compound radica en su inhibición alostérica selectiva de Akt, lo que proporciona un mecanismo de acción distinto en comparación con los inhibidores competitivos con ATP. Esta selectividad puede ofrecer ventajas en términos de efectos fuera del objetivo reducidos y perfiles de seguridad mejorados .

Actividad Biológica

Miransertib, also known as ARQ 092, is a selective inhibitor of the AKT (protein kinase B) signaling pathway, which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in treating conditions associated with dysregulated AKT activity, such as certain cancers and rare genetic disorders like Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS).

This compound functions as an allosteric inhibitor of AKT, binding both the active and inactive forms of the enzyme. This binding prevents the membrane localization of AKT and promotes its dephosphorylation, thereby inhibiting its activity. The compound selectively targets all three isoforms of AKT (AKT1, AKT2, and AKT3), making it a potent candidate for therapeutic interventions in diseases characterized by aberrant AKT signaling .

Anti-Leishmanial Activity

Recent studies have demonstrated that this compound exhibits significant anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. In vitro experiments showed that this compound effectively reduced the viability of cultured promastigotes and intracellular amastigotes within macrophages. Notably, it enhanced mTOR-dependent autophagy in infected macrophages, contributing to the elimination of the parasites. In vivo studies in BALB/c mice indicated that oral administration of this compound resulted in a considerable reduction of parasite burden in both liver and spleen compared to standard treatments like miltefosine .

Study Type Infection Model Treatment Outcome
In vitroL. donovaniThis compoundEffective against promastigotes and amastigotes
In vivoBALB/c miceOral this compoundSignificant reduction in liver and spleen parasite load

Vascular Malformations

This compound has also been investigated for its effects on PI3K-driven vascular malformations. In a preclinical model involving mice with Pik3ca-driven endothelial cell hyperproliferation, low doses of this compound were found to prevent and even induce regression of vascular malformations. This was assessed through various metrics including vascular area and endothelial cell proliferation rates .

Proteus Syndrome

A phase 0/1 pilot study evaluated this compound's pharmacodynamics in patients with Proteus syndrome, a condition caused by a mosaic gain-of-function mutation in AKT1. The study aimed to determine an appropriate dosing strategy while monitoring the reduction of phosphorylated AKT levels in affected tissues. Results indicated that a dose of 5 mg/m²/day led to a 50% reduction in pAKT levels in five out of six participants, suggesting potential efficacy while maintaining tolerability .

PIK3CA-Related Overgrowth Spectrum (PROS)

In another clinical trial focused on PROS, preliminary results highlighted this compound's potential as a targeted treatment for patients with PI3K/AKT-driven overgrowth diseases. The drug was well-tolerated and demonstrated encouraging safety profiles alongside clinical activity .

Case Studies

Recent case studies have provided insights into the clinical application of this compound. For instance, two pediatric patients with severe PROS exhibited notable improvements following treatment with this compound, including reductions in overgrowth symptoms and associated complications . These findings underscore the compound's promise as a therapeutic option for rare genetic disorders linked to dysregulated AKT signaling.

Propiedades

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFMVVHMKGFCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313881-70-7
Record name Miransertib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miransertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRANSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.